molecular formula C15H14N2OS B2983818 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031988-51-8

3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2983818
CAS No.: 1031988-51-8
M. Wt: 270.35
InChI Key: ZZVFMESFJBWDIA-UHFFFAOYSA-N
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Description

3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . For 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of thieno[3,2-d]pyrimidin-4-ones may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit cytochrome bd oxidase sets it apart from other similar compounds .

Properties

IUPAC Name

3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-3-17-9-16-13-12(8-19-14(13)15(17)18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVFMESFJBWDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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